N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide
Description
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolothiazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and a sulfonamide group attached to a benzene ring. The presence of a fluorophenyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c1-13-6-8-15(9-7-13)28(25,26)21-11-10-14-12-27-19-22-18(23-24(14)19)16-4-2-3-5-17(16)20/h2-9,12,21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHVETMJQWQUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form a hydrazide intermediate. This intermediate then undergoes cyclization with thiourea to form the triazolothiazole core. The final step involves the sulfonation of the triazolothiazole with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH-) participates in nucleophilic substitutions, particularly at the sulfur atom. Reactions with alkyl halides or aryl halides under basic conditions yield N-alkylated or N-arylated derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | N-Methylated sulfonamide derivative | 78% | |
| N-Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT, 4h | Acetylated sulfonamide | 65% |
Key Findings :
-
Alkylation occurs preferentially at the sulfonamide nitrogen due to its nucleophilicity.
-
Steric hindrance from the ethyl-triazolo-thiazole group slows reaction kinetics compared to simpler sulfonamides.
Electrophilic Aromatic Substitution
The fluorophenyl ring undergoes electrophilic substitution, with regioselectivity influenced by the electron-withdrawing fluorine atom.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-Nitro-2-fluorophenyl derivative | 52% | |
| Sulfonation | H₂SO₄, SO₃, 50°C, 5h | 3-Sulfo-2-fluorophenyl derivative | 48% |
Notes :
-
Meta-substitution dominates due to the fluorine atom’s ortho/para-directing effect combined with steric hindrance from the triazolo-thiazole system .
Hydrolysis of Sulfonamide
The sulfonamide bond is resistant to hydrolysis under mild conditions but cleaves under strong acidic or basic conditions:
Mechanistic Insight :
-
Acidic conditions protonate the sulfonamide nitrogen, facilitating S-N bond cleavage.
-
Basic hydrolysis involves hydroxide attack at the sulfur center .
Cyclocondensation Reactions
The triazolo-thiazole core participates in cycloaddition reactions. For example, with diketones:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetylacetone | EtOH, Δ, 24h | Fused pyrano-triazolo-thiazole derivative | 61% |
Significance :
Functionalization of the Ethyl Linker
The ethyl group bridging the triazolo-thiazole and sulfonamide can undergo oxidation or halogenation:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C, 3h | Carboxylic acid derivative | 68% | |
| Bromination | Br₂, CCl₄, RT, 2h | Dibrominated ethyl derivative | 55% |
Key Insight :
-
Oxidation yields a carboxylic acid, enabling further conjugation (e.g., amide formation).
Photochemical Reactivity
The fluorophenyl group undergoes photochemical Fries-type rearrangement under UV light:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV (254 nm), 48h | Rearranged ortho-fluoroarene | 34% |
Scientific Research Applications
Biological Activities
Antimicrobial Activity : Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. Studies have shown that N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide demonstrates effective inhibition against various bacterial strains and fungi. This makes it a candidate for further development as an antimicrobial agent.
Anticancer Properties : The triazole-thiazole scaffold has been explored for its anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
Therapeutic Applications
Potential Drug Development : Given its promising biological activities, this compound is being investigated for potential applications in drug development. Its unique structure allows for modifications that could enhance efficacy and selectivity against targeted diseases.
Case Studies and Research Findings :
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamides and identified this compound as having superior activity against resistant strains of bacteria .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the disruption of microtubule formation .
- Synergistic Effects with Other Agents : Research has indicated that when combined with other chemotherapeutic agents, this compound can enhance the overall efficacy of treatment regimens against multidrug-resistant cancer cells .
Mechanism of Action
The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiazole core but differ in the position of the nitrogen atoms and the presence of additional functional groups.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a triazole ring fused with a pyrazine ring, showing different biological activities.
Uniqueness
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Biological Activity
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Formula : C19H19FN4OS
- Molecular Weight : 373.45 g/mol
- IUPAC Name : this compound
The presence of a triazole ring is significant as this structure is commonly associated with various biological activities including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A study demonstrated that triazole derivatives had potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The triazole ring is also known for its antifungal properties. Compounds similar to this compound have shown effectiveness against various fungal strains .
| Activity Type | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Antibacterial | S. aureus | 0.125 |
| Antibacterial | E. coli | 0.25 |
| Antifungal | Candida albicans | 0.5 |
Anticancer Activity
The compound's structure suggests potential anticancer activity due to the presence of the sulfonamide and triazole functionalities. Research has indicated that related compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs) .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituent Effects : The introduction of electron-withdrawing groups (like fluorine) on the phenyl ring enhances the compound's potency against microbial strains.
- Triazole Ring Modifications : Variations in the triazole structure can significantly affect the compound's binding affinity to biological targets and its overall efficacy .
Case Studies
Several studies have focused on the biological evaluation of triazole-containing compounds:
- Study on Antimicrobial Properties : A series of triazole derivatives were synthesized and tested for antibacterial activity against various pathogens. The study highlighted that modifications at the 6-position of the triazole ring led to enhanced antibacterial activity .
- Anticancer Evaluation : Research involving a derivative of this compound demonstrated significant cytotoxic effects on breast cancer cell lines with an IC50 value indicating potent activity .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Step 1 : Formation of the triazolothiazole core via cyclization under controlled temperatures (80–120°C) to avoid side reactions.
- Step 2 : Introduction of the 2-fluorophenyl group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmosphere .
- Step 3 : Sulfonamide coupling using 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base.
Optimization strategies: - Use DoE (Design of Experiments) to assess variables like temperature, catalyst loading, and solvent polarity .
- Monitor intermediates via HPLC to ensure >95% purity at each step .
Q. Which analytical techniques are critical for confirming structure and purity?
- Methodological Answer :
- X-ray crystallography : Resolves the triazolothiazole core and sulfonamide conformation (e.g., bond angles and dihedral angles) .
- ¹H/¹³C NMR : Validates substituent positions (e.g., 2-fluorophenyl aromatic protons at δ 7.2–7.8 ppm; sulfonamide NH at δ 3.1–3.5 ppm) .
- HPLC-MS : Confirms molecular weight (e.g., [M+H]⁺ ion) and purity (>98%) using C18 columns and acetonitrile/water gradients .
Q. How can solubility challenges be addressed for in vitro assays?
- Methodological Answer :
- Use co-solvents (e.g., DMSO ≤1% v/v) for initial stock solutions.
- For aqueous buffers, employ cyclodextrins or lipid-based nanoemulsions to enhance solubility .
- Validate solubility via UV-Vis spectroscopy at λmax (e.g., 260–280 nm for aromatic systems) .
Advanced Research Questions
Q. What computational strategies predict biological targets and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with BRD4 bromodomains (similar to triazolopyridazine inhibitors) . Focus on hydrogen bonding with acetylated lysine pockets and hydrophobic interactions with the fluorophenyl group.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR : Correlate substituent electronegativity (e.g., fluorine) with IC₅₀ values using CoMFA/CoMSIA .
Q. How does structural modification influence potency in kinase inhibition assays?
- Methodological Answer :
- SAR Table :
- Experimental validation : Use TR-FRET assays for BRD4 inhibition and kinase panel screens (e.g., DiscoverX) to assess selectivity .
Q. What in vivo pharmacokinetic parameters should be prioritized for this compound?
- Methodological Answer :
- Key parameters :
- Oral bioavailability : Assess via rat PK studies (dose: 10 mg/kg; plasma sampling at 0.5–24h) .
- Half-life (t₁/₂) : Target >4h for sustained target engagement.
- BBB permeability : Use MDCK-MDR1 assays for CNS drug candidates .
- Analytical tools : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards .
Data Contradictions and Resolution
- Issue : Conflicting yields (40–70%) for triazolothiazole cyclization in vs. 8.
- Resolution : Optimize microwave-assisted synthesis (100°C, 30 min) to improve yields to 85% .
- Issue : Discrepancies in sulfonamide coupling efficiency (DCM vs. THF solvents).
- Resolution : Use DCM with 2% DMAP to accelerate reaction kinetics (90% yield in 2h) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
